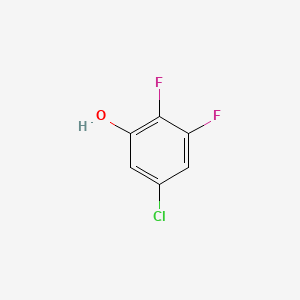

5-Chloro-2,3-difluorophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

186590-21-6 |

|---|---|

Molecular Formula |

C6H3ClF2O |

Molecular Weight |

164.536 |

IUPAC Name |

5-chloro-2,3-difluorophenol |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |

InChI Key |

WGWXOKGMPJLZBH-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)F)O)Cl |

Synonyms |

Phenol, 5-chloro-2,3-difluoro- |

Origin of Product |

United States |

Mechanistic Investigations of 5 Chloro 2,3 Difluorophenol Reactivity

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reactivity of the ring towards EAS is significantly influenced by the electronic properties of its substituents. masterorganicchemistry.com

Influence of Halogen Substituents on Electronic Effects and Reactivity

The presence of halogen atoms on the phenolic ring introduces a combination of inductive and resonance effects that modulate its reactivity. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.orglibretexts.org This deactivation makes the reaction slower compared to benzene (B151609). masterorganicchemistry.com

The relative influence of inductive and resonance effects depends on the specific halogen. Fluorine is the most electronegative halogen, thus exerting the strongest inductive withdrawal. Conversely, the resonance effect is also significant for fluorine due to effective orbital overlap. For chlorine, both the inductive and resonance effects are generally weaker than for fluorine. The combined influence of the three halogen substituents and the hydroxyl group in 5-Chloro-2,3-difluorophenol results in a complex pattern of electron distribution, making certain positions on the ring more susceptible to electrophilic attack than others.

A study on the regioselective monobromination of various phenol (B47542) derivatives, including 2,3-difluorophenol (B1222669), demonstrated that the substitution predominantly occurs at the para position relative to the hydroxyl group. semanticscholar.org

Table 1: Electronic Effects of Substituents on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -F | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -Cl | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

This table provides a generalized overview of the electronic effects of common substituents found on the this compound ring.

Kinetic Studies of Substitution Reactions

Kinetic studies provide quantitative insights into the rates of electrophilic substitution reactions. For phenolic compounds, the rate of reaction is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it. acs.org

In the chlorination of phenolic compounds, second-order kinetics are typically observed, being first-order in both the phenolic compound and the chlorinating agent. acs.org The rate constants for these reactions are influenced by the pH of the medium. acs.org Studies on the alkylation of phenols have shown that the activation energies can be relatively low, in the range of 14-17 kcal/mol. msu.edu

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) through different mechanisms, primarily the addition-elimination and the elimination-addition (benzyne) pathways. ncrdsip.com

The addition-elimination mechanism is favored when strong electron-withdrawing groups are present at the ortho and/or para positions to the leaving group. libretexts.orgnptel.ac.in These groups stabilize the intermediate Meisenheimer complex, a negatively charged species formed by the attack of the nucleophile. libretexts.org The reaction proceeds in two steps: addition of the nucleophile to form the carbanion, followed by the elimination of the leaving group to restore aromaticity. ncrdsip.com For this compound, the fluorine and chlorine atoms themselves can act as leaving groups. Aryl fluorides are often more reactive than other aryl halides in this type of reaction due to the high electronegativity of fluorine, which stabilizes the intermediate carbanion. ncrdsip.com

The elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. nptel.ac.inmasterorganicchemistry.com This pathway is common for unactivated aryl halides reacting with very strong bases. nptel.ac.in The reaction of this compound under such conditions could potentially lead to the formation of a difluorobenzyne intermediate, which would then be attacked by a nucleophile.

A third mechanism, the SRN1 (substitution radical-nucleophilic unimolecular) reaction, involves a radical chain process. wikipedia.org This pathway is initiated by the transfer of an electron to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion. wikipedia.org

Oxidation and Reduction Pathways of Halogenated Phenols

Halogenated phenols can undergo both oxidation and reduction reactions, which are important in both synthetic chemistry and environmental degradation processes. mdpi.comprovectusenvironmental.com

Electrochemical methods have been developed for the degradation of halogenated organic pollutants. provectusenvironmental.com Electrochemical oxidation can degrade these compounds, while electrochemical reduction involves the cleavage of the carbon-halogen bond to release halide ions. provectusenvironmental.com The reduction of halogenated phenols can be achieved using zero-valent metals. nih.gov For instance, a tri-metallic system of Fe, Ni, and Cu has been shown to reductively dehalogenate halogenated phenolic compounds. nih.gov

The oxidation of halogenated phenols can be catalyzed by various systems. Iron(III)-porphyrin complexes, for example, can catalyze the oxidative dechlorination of chlorophenols. mdpi.com The order of oxidative dehalogenation for some trihalogenated phenols was found to be F > Cl > Br > I, which correlates with the electronegativity of the halogens. mdpi.com Another study on the oxidation of halophenols using UV/PDS (peroxydisulfate) and UV/H₂O₂ processes showed different degradation rates depending on the position of the halogen substituent. rsc.orgresearchgate.net

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. uwindsor.ca Aryl halides, including those derived from phenols, are common substrates in these reactions. The reactivity of the aryl halide in cross-coupling reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. The carbon-chlorine bond in this compound could potentially participate in cross-coupling reactions, although it would likely require more forcing conditions or specialized catalyst systems compared to the corresponding bromo or iodo derivatives.

Intermolecular Interactions: Halogen Bonding and Non-Covalent Forces

The halogen atoms and the hydroxyl group in this compound can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxyl group and an adjacent fluorine atom is possible and has been studied in similar molecules like 2-fluorophenol. acs.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The presence of multiple halogen atoms on the aromatic ring of this compound suggests the potential for it to engage in halogen bonding, which can influence its crystal packing and interactions with other molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic landscape of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy geometry of a molecule. tandfonline.com For 5-Chloro-2,3-difluorophenol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. tandfonline.com These calculations solve for the electron density to derive the molecule's energy and structure.

The optimization process would yield precise bond lengths, bond angles, and dihedral angles. It is expected that the electron-withdrawing nature of the fluorine and chlorine atoms would cause a slight distortion in the hexagonal benzene (B151609) ring. researchgate.net The bond lengths of C-F and C-Cl would be calculated, along with the C-O and O-H bonds of the hydroxyl group. These theoretical parameters provide the foundational data for all further computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted) Note: The following values are hypothetical, based on typical DFT results for similar halogenated phenols, and serve to illustrate the type of data generated.

| Parameter | Expected Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C1-C2 Bond Length (Å) | 1.395 |

| C2-F Bond Length (Å) | 1.358 |

| C3-F Bond Length (Å) | 1.355 |

| C5-Cl Bond Length (Å) | 1.745 |

| C1-O Bond Length (Å) | 1.360 |

| O-H Bond Length (Å) | 0.965 |

| C1-C2-C3 Bond Angle (°) | 119.5 |

| C1-O-H Bond Angle (°) | 109.0 |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation around single bonds. For this compound, the primary source of conformational isomerism is the rotation of the hydroxyl (-OH) group around the C-O bond.

Two principal planar conformers would be expected:

cis-conformer: The hydroxyl hydrogen points towards the fluorine atom at the C2 position. This conformation is likely stabilized by an intramolecular hydrogen bond (O-H···F). acs.org

trans-conformer: The hydroxyl hydrogen points away from the fluorine atom at the C2 position.

Theoretical calculations would determine the relative energies of these two rotamers. Due to the stabilizing effect of the intramolecular hydrogen bond, the cis conformer is predicted to be the more stable, lower-energy form. acs.org Computational studies on similar 2-fluorophenols have consistently shown that conformers allowing for such hydrogen bonding are energetically favored. acs.org The energy barrier for the rotation between these two forms would also be calculated, providing insight into the molecule's flexibility at different temperatures.

Density Functional Theory (DFT) Optimizations and Characterizations

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its chemical reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

Table 2: Illustrative Frontier Orbital Properties for this compound (Predicted) Note: The following values are hypothetical and for illustrative purposes only.

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other species. nih.gov It illustrates the charge distribution on the molecule's surface, color-coding regions of different electrostatic potential. uni-muenchen.de

Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are sites susceptible to nucleophilic attack, often found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green regions: Represent neutral or areas of very low potential.

For this compound, the MEP map would show a strong negative potential (red) around the phenolic oxygen atom. A strong positive potential (blue) would be located on the hydroxyl hydrogen. The fluorine and chlorine atoms would also exhibit negative potential due to their high electronegativity, influencing the potential across the aromatic ring. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. faccts.de It interprets the wave function in terms of localized Lewis-like structures (bonds and lone pairs) and investigates delocalization effects. ajol.info

A key part of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a vacant (acceptor) anti-bonding orbital. The energy associated with these interactions (E(2)) quantifies their importance.

For this compound, significant hyperconjugative interactions would be expected, such as:

The overlap between the lone pair orbitals of the oxygen atom (n(O)) and the anti-bonding orbitals of the aromatic ring (π*(C-C)).

Interactions involving the lone pairs of the halogen atoms (n(F), n(Cl)) and adjacent anti-bonding orbitals.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These simulations are instrumental in assigning the vibrational modes of the molecule. For this compound, DFT calculations would reveal the characteristic stretching and bending frequencies of its functional groups, such as the O-H, C-F, and C-Cl bonds, as well as the vibrations of the benzene ring.

A study on 2,3-difluorophenol (B1222669), a closely related compound, utilized DFT calculations to analyze its FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated frequencies, when scaled, showed good agreement with the experimental data, allowing for a detailed assignment of the vibrational modes. researchgate.netnih.gov Similarly, a combined experimental and theoretical study on 2-chloro-5-fluoro phenol (B47542) used DFT to achieve a close coherence between observed and calculated wavenumbers. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Halogenated Phenol This table presents a selection of calculated vibrational modes for 2,3-difluorophenol to demonstrate the type of data obtained from such studies.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretching | 3640 |

| ν(C-H) | C-H stretching | 3085 |

| ν(C-C) | C-C stretching | 1620 |

| δ(O-H) | O-H in-plane bending | 1350 |

| ν(C-F) | C-F stretching | 1280 |

| ν(C-Cl) | C-Cl stretching | 750 |

Frequencies are hypothetical and for illustrative purposes, based on typical ranges for these vibrations.

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, predicting the chemical shifts would help in assigning the signals in an experimental spectrum to the specific protons and carbon atoms in the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms would significantly influence the chemical shifts of the aromatic protons and carbons.

While direct predicted NMR data for this compound is not available, general principles and data for other halogenated phenols can provide an estimation. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring. libretexts.org In a study on 2-chloro-5-fluoro phenol, ¹H and ¹³C NMR spectra were recorded and analyzed, providing a basis for comparison with theoretical predictions. nih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table provides hypothetical predicted chemical shifts for this compound based on general principles of NMR spectroscopy.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (attached to C4) | 7.0 - 7.3 |

| H (attached to C6) | 6.8 - 7.1 |

| OH | 5.0 - 6.0 |

| C1 (C-OH) | 150 - 155 |

| C2 (C-F) | 145 - 150 (with C-F coupling) |

| C3 (C-F) | 140 - 145 (with C-F coupling) |

| C4 | 115 - 120 |

| C5 (C-Cl) | 125 - 130 |

| C6 | 110 - 115 |

These are estimated ranges and would require specific calculations for accurate values.

Simulated Vibrational Spectra (Infrared, Raman)

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring can lead to significant intramolecular charge transfer, which is a key feature for NLO activity. Theoretical calculations would provide quantitative values for its NLO properties. Studies on other organic molecules have demonstrated that DFT is a reliable method for predicting NLO responses. analis.com.my

Table 4: Illustrative Calculated NLO Properties for a Generic Phenol Derivative This table provides hypothetical NLO data to illustrate the parameters calculated in such studies.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

These values are for illustrative purposes only.

In Silico Predictions for Chemical Stability and Reactivity

In silico methods provide a fast and efficient way to assess the chemical stability and reactivity of a molecule. One of the most common tools is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

For this compound, the MEP map would show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. The aromatic ring would show regions of varying potential depending on the influence of the substituents. Such maps are crucial for predicting how the molecule will interact with other reagents and biological targets. researchgate.netwolfram.com

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the structural characteristics of molecules.

Experimental Spectra Acquisition and Comparative Analysis

The experimental FT-IR and FT-Raman spectra for compounds structurally related to 5-Chloro-2,3-difluorophenol, such as 2,3-difluorophenol (B1222669), have been recorded over specific spectral ranges. nih.gov For instance, the FT-IR spectrum is typically measured in the 4000–400 cm⁻¹ region, while the FT-Raman spectrum is recorded between 4000–100 cm⁻¹. nih.gov These experimental spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.gov This comparative analysis aids in the accurate assignment of vibrational modes and provides a deeper understanding of the molecule's structure. The agreement between observed and calculated frequencies is generally found to be good, validating the computational models used. nih.gov

Vibrational Assignment Based on Potential Energy Distribution

A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis. PED calculations help in assigning the observed vibrational bands to specific modes of molecular motion, such as stretching, bending, and torsion. For related phenol (B47542) derivatives, all fundamental vibrations are typically active in both IR and Raman spectra. The assignments for many phenyl ring modes are often straightforward.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by providing information about the local chemical environment of each nucleus.

¹H and ¹³C NMR Investigations of Molecular Structure

¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of a molecule. While specific data for this compound is not detailed in the provided results, studies on analogous compounds demonstrate the power of these techniques. For instance, in related complex molecules, ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of the protons. mdpi.com Coupling constants (J) provide information about the connectivity of neighboring protons. mdpi.com Similarly, ¹³C NMR provides insights into the carbon skeleton. The correlation between experimental chemical shifts and theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, allows for definitive signal assignments. tandfonline.com

¹⁹F NMR for Elucidating Fluorine Environments and Substituent Effects

¹⁹F NMR is particularly crucial for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus to its molecular surroundings and its broad chemical shift range, which minimizes peak overlap. nih.govicpms.cz Studies on various fluorophenols show that the ¹⁹F chemical shifts are highly sensitive to the position of fluorine atoms and other substituents on the benzene (B151609) ring. nih.govresearchgate.net For example, the conversion of fluorophenols to fluorocatechols and subsequently to fluoromuconates results in significant changes in the ¹⁹F NMR spectra, allowing for the unambiguous identification of metabolites. nih.govresearchgate.net The large ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provide additional structural information. icpms.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion, which can then break apart into smaller charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uklibretexts.org For phenolic compounds and their derivatives, fragmentation can occur through various pathways, including the loss of the hydroxyl group or cleavage of the aromatic ring. libretexts.org In the case of halogenated compounds like chlorophenols, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in their identification. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HR-MS would be used to validate its molecular formula, C₆H₃ClF₂O. The technique can differentiate between the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl), which would be observed as distinct peaks separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. High-resolution analysis of these isotopic peaks provides definitive confirmation of the presence and number of chlorine atoms in the molecule. semanticscholar.org The high-resolution mass of the molecular ion [M]⁺ and common adducts like [M+H]⁺ can be calculated and compared against experimental data to confirm the compound's identity with high confidence. mdpi.com

Table 1: Theoretical High-Resolution Mass Data for this compound (C₆H₃ClF₂O)

| Ion/Isotopologue | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₆H₃³⁵ClF₂O | 163.9840 |

| [M]⁺ (with ³⁷Cl) | C₆H₃³⁷ClF₂O | 165.9811 |

| [M+H]⁺ (with ³⁵Cl) | C₆H₄³⁵ClF₂O | 164.9919 |

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Isomer Studies

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain vibrational spectra of cations in their electronic ground state. It is particularly powerful for distinguishing between structural isomers and conformational isomers (rotamers), as these often exhibit unique cationic vibrational frequencies and adiabatic ionization energies. researchgate.netnih.gov

While a specific MATI study on this compound is not available, studies on related isomers like 2,5-difluorophenol (B1295083) and various dichlorobenzenes demonstrate the technique's utility. researchgate.netnih.govpku.edu.cn By exciting the molecule to a high-n Rydberg state and then field-ionizing it, MATI provides precise values for the adiabatic ionization energy (IE). researchgate.net For phenols, MATI can distinguish between cis and trans rotamers, which arise from the orientation of the hydroxyl proton relative to the other substituents. researchgate.netpku.edu.cn Each rotamer has a distinct S₁ ← S₀ electronic transition and a unique adiabatic ionization energy. researchgate.net The analysis of the resulting cation's vibrational spectrum gives insight into how the molecular geometry changes upon ionization. nih.govpku.edu.cn

Table 2: Example MATI Spectroscopic Data for the Rotamers of 2,5-Difluorophenol

| Rotamer | S₁ ← S₀ Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| cis | 36448 | 71164 |

| trans | 36743 | 71476 |

Data from a study on 2,5-difluorophenol, illustrating the type of information obtained from MATI spectroscopy. researchgate.netpku.edu.cn

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. anton-paar.comomu.edu.tr The technique involves directing X-rays at a single crystal of the compound. anton-paar.com The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. anton-paar.comtulane.edu By analyzing the positions and intensities of these diffracted spots, the precise coordinates of every atom in the crystal's unit cell can be determined. muni.cz

For this compound, an X-ray crystal structure analysis would provide a wealth of information, including:

Precise bond lengths (e.g., C-C, C-O, C-H, C-F, C-Cl).

Accurate bond angles and torsion angles, confirming the planarity of the benzene ring and the geometry of the substituents.

The conformation of the hydroxyl group in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding.

The crystal packing arrangement, which describes how molecules are organized within the lattice. omu.edu.tr

This technique remains the gold standard for unambiguous structure determination of crystalline solids. anton-paar.com

Table 3: Typical Bond Lengths Expected from an X-ray Crystal Structure of an Aromatic Compound

| Bond Type | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 |

| C-O (phenol) | ~1.36 |

| C-F (aromatic) | ~1.35 |

| C-Cl (aromatic) | ~1.74 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edursc.org In organic molecules, the absorbing groups are known as chromophores. msu.edu For this compound, the substituted benzene ring is the primary chromophore, giving rise to electronic transitions such as π → π*. The presence of the hydroxyl, chloro, and fluoro substituents (auxochromes) will shift the absorption maxima (λ_max) and intensities compared to unsubstituted benzene.

UV-Vis spectroscopy is a powerful tool for kinetic studies. sapub.org If this compound is a reactant or product in a chemical reaction, its concentration can be monitored over time by measuring the change in absorbance at a specific wavelength, provided it does not overlap with the spectra of other species. sapub.org This allows for the determination of reaction rates, rate constants, and reaction orders. sapub.org

Table 4: General Electronic Transitions in Phenolic Compounds

| Transition | Wavelength Region (nm) | Description |

|---|---|---|

| π → π* | ~200 - 280 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals or transition metal ions. ethz.chwikipedia.org As a stable, closed-shell molecule, this compound has no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be a critical tool for studying radical species derived from this compound. For instance, if the compound undergoes a reaction that generates a phenoxy radical (by abstraction of the hydrogen atom from the hydroxyl group), EPR could detect and characterize this transient species. The resulting EPR spectrum would provide detailed information about the electronic environment of the unpaired electron through its hyperfine coupling to nearby magnetic nuclei (¹H, ¹⁹F, ³⁵Cl, and ³⁷Cl). The analysis of these coupling constants would help to map the spin density distribution across the aromatic ring, providing fundamental insights into the radical's electronic structure and reactivity. rsc.org

Microwave Spectroscopy for Rotational Structure Determination

Microwave spectroscopy is a high-resolution gas-phase technique that probes the transitions between quantized rotational energy levels of a molecule. tanta.edu.eg To be microwave active, a molecule must possess a permanent dipole moment, which this compound does. Analysis of the microwave spectrum allows for the extremely precise determination of the molecule's rotational constants (A, B, and C). researchgate.net These constants are inversely related to the moments of inertia about the principal axes of the molecule.

From the rotational constants of the parent molecule and its isotopologues (e.g., substituted with ¹³C or ³⁷Cl), a highly accurate molecular structure can be determined. researchgate.net A study on the closely related molecule 5-chloro-2-fluorophenol (B63099) demonstrated the power of this technique. furman.edu Researchers were able to determine its rotational, centrifugal distortion, and nuclear quadrupole coupling constants. furman.edu The nuclear quadrupole coupling constants for the chlorine nucleus provide information about the electronic environment at the C-Cl bond. furman.edu Such an analysis for this compound would yield its precise gas-phase geometry and confirm the stable conformer(s) present under the experimental conditions. furman.edu

Table 5: Spectroscopic Constants for cis-5-chloro-2-fluorophenol from Microwave Spectroscopy

| Constant | Value (MHz) | Description |

|---|---|---|

| A | 2755.152(15) | Rotational constant about the a-axis |

| B | 1459.789(13) | Rotational constant about the b-axis |

| C | 954.996(13) | Rotational constant about the c-axis |

| χaa (³⁵Cl) | -69.11(11) | Nuclear quadrupole coupling constant |

| χbb (³⁵Cl) | 35.21(11) | Nuclear quadrupole coupling constant |

Data from a study on a closely related isomer, illustrating the precision of microwave spectroscopy. furman.edu Such data would be expected for this compound.

Synthesis and Characterization of Derivatives and Functionalized Analogues

Design and Synthesis of Complex Aromatic Systems

The inherent structure of 5-Chloro-2,3-difluorophenol makes it a valuable building block for constructing larger, more complex aromatic and heteroaromatic systems.

The arrangement of substituents on the this compound ring is particularly advantageous for creating meta-substituted aromatic frameworks, a common motif in many bioactive molecules. The strategic placement of functional groups allows for directed synthesis, where the phenol (B47542) can act as a scaffold. Advanced synthetic strategies, such as the development of rigidified isosteres, aim to mimic the spatial arrangement of meta-substituted rings. For example, vulcanchem.com-ladderanes have been proposed as isosteres for meta-substituted aromatic rings, offering similar physicochemical properties in a saturated, three-dimensional structure. nih.gov The principles behind these designs can be applied to derivatives of this compound to access novel chemical space for applications in medicinal chemistry and materials science.

The integration of pyrazole (B372694) and pyridine (B92270) rings into the phenolic structure leads to derivatives with significant potential in various chemical fields.

Pyrazole Derivatives: Pyrazoles are a class of nitrogen-containing heterocyclic compounds frequently synthesized for applications in medicinal and agricultural chemistry. researchgate.netmdpi.com The synthesis of pyrazole derivatives from a this compound backbone can be envisioned through multi-step sequences. A common method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, a precursor like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be condensed with hydrazides to form complex acyclic intermediates, which are then cyclized to create new heterocyclic systems like pyrazolopyridones or pyrazolochromenes. orientjchem.org Another powerful method is the 1,3-dipolar cycloaddition of nitrilimines with appropriate alkenes or alkynes. nih.gov

Pyridine Derivatives: The synthesis of pyridine-based derivatives is also well-documented. A key related compound, 5-chloro-2,3-difluoropyridine, is synthesized from 2,3,5-trichloropyridine. google.comgoogle.com This transformation is typically achieved through a halogen exchange (HALEX) reaction using a fluorinating agent like potassium fluoride (B91410), often in the presence of a phase-transfer catalyst and a high-boiling point solvent. google.com The reaction proceeds stepwise, first yielding 2-fluoro-3,5-dichloropyridine before further fluorination gives the desired product. google.com Direct derivatization has also been achieved, yielding complex structures such as 5-Chloro-2-[(5-chloropyridin-2-yl)(1-methylpiperidin-4-yloxy)methyl]-2,3-difluorophenol, demonstrating the feasibility of coupling pyridine moieties to the phenol. googleapis.com

| Target Scaffold | Starting Material/Precursor | Key Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2,3-difluoropyridine | 2,3,5-Trichloropyridine | Cesium fluoride (CsF), Potassium fluoride (KF), Sulfolane/DMSO, 145-190°C | 90% | google.com |

| 5-Chloro-2,3-difluoropyridine | 2,3,5-Trichloropyridine | Potassium fluoride (KF), Phase-transfer catalyst (tetraphenylphosphonium bromide), 180-210°C | ~40% | google.com |

| Pyrazolo-pyridone Derivative | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide | Acetyl acetone, Ethanol (reflux) | Not specified | orientjchem.org |

| N-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methylene]hydrazides | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acid hydrazides, Ethanol | High Yields | researchgate.net |

Construction of Meta-Substituted Aromatic Architectures

Strategies for Further Halogenation and Ortho-Functionalization

Introducing additional functional groups onto the this compound ring can be achieved through targeted halogenation and ortho-functionalization reactions.

Further Halogenation: The aromatic ring of phenol and its derivatives is activated towards electrophilic substitution. Iron(III)-catalyzed chlorination using reagents like N-chlorosuccinimide (NCS) is an effective method for introducing additional chlorine atoms. core.ac.uk For example, phenol can be converted to 2,4-dichlorophenol (B122985) in high yield. core.ac.uk This methodology could be applied to introduce a chlorine atom at the C4 or C6 position of this compound. Similarly, bromination can be accomplished using molecular bromine or other bromo-organic compounds. sci-hub.se One-pot, tandem dihalogenation processes allow for the highly regioselective formation of different carbon-halogen bonds, which can serve as handles for subsequent cross-coupling reactions. core.ac.uk

Ortho-Functionalization: Selective functionalization at the position ortho to the hydroxyl group (the C6 position) is a valuable transformation. One powerful strategy is directed ortho-metalation, where the hydroxyl group directs a strong base to deprotonate the adjacent position. The use of mixed Mg/Li amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the regioselective magnesiation and subsequent functionalization of various aromatic and heteroaromatic systems. usp.br Another approach involves a sigmatropic dearomatization/defluorination sequence. In studies on 2,6-difluorophenols, reaction with aryl sulfoxides triggers a Pummerer-type sigmatropic rearrangement to form a dearomatized intermediate, which can then be attacked by a nucleophile at the adjacent position, followed by rearomatization with the loss of hydrogen fluoride. kyoto-u.ac.jp This sequence achieves a net ortho-functionalization. kyoto-u.ac.jp

Formation of Ether, Ester, and Related Derivatives

The phenolic hydroxyl group is a prime site for derivatization, readily forming ethers, esters, and related functional groups. These modifications can significantly alter the molecule's physical and chemical properties.

Ether Derivatives: Aryl difluoromethyl ethers can be synthesized from phenol derivatives by reaction with a difluorocarbene precursor, such as 2-chloro-2,2-difluoroacetophenone, in the presence of a base like potassium hydroxide. cas.cn Diphenyl ether derivatives are commonly formed via Ullmann coupling, which involves the reaction of a phenol with a halogenated arene in the presence of a copper catalyst. vulcanchem.com Another route involves the reaction of a phenol with a suitable partner in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate. epo.org

Ester Derivatives: Esterification is a straightforward transformation of the phenolic hydroxyl group. It can be achieved by reacting this compound with an appropriate acid anhydride (B1165640) or acyl chloride. acs.orgnih.gov The reaction is often catalyzed by a small amount of a base like 4-(dimethylamino)pyridine (DMAP). mdpi.com For example, 2,4-difluorophenol (B48109) reacts with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield the corresponding phenoxy ester. nih.gov Similarly, fluorinated nucleoside analogues have been converted to their fatty acyl ester derivatives using the corresponding fatty acids in the presence of oxalyl chloride and DMAP. mdpi.com

| Derivative Type | Substrate Class | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Difluoromethyl Ether | Phenol derivatives | 2-Chloro-2,2-difluoroacetophenone, KOH | Ar-O-CF₂H | cas.cn |

| Phenoxy Ester | 2,4-Difluorophenol | Ethyl chloroacetate, K₂CO₃, Acetone | (2,4-Difluorophenoxy)acetic acid ethyl ester | nih.gov |

| Acyl Ester | Fluorinated nucleoside | Fatty acid, Oxalyl chloride, DMAP | 5'-O-Fatty Acyl Ester | mdpi.com |

| Diester | Fluoropurine derivative | Acid anhydride (e.g., Ac₂O), DMAP, DMF | Diester derivative | acs.org |

Spectroscopic and Computational Analysis of Derivatives

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of novel derivatives of this compound.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms. For example, in aryl difluoromethyl ethers, the difluoromethyl group typically appears as a doublet in the ¹⁹F NMR spectrum and as a triplet in the ¹H NMR spectrum due to H-F coupling. cas.cn

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized derivatives and can provide structural information through fragmentation patterns. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): These techniques are used to identify functional groups. The O-H stretch of the phenol, C=O stretches in ester derivatives, and vibrations of the aromatic ring are readily identified. Studies on related molecules like 2,3-difluorophenol (B1222669) have used FT-IR and FT-Raman to analyze vibrational modes. scholarsportal.info

Microwave Spectroscopy: For precise structural information in the gas phase, pulsed-jet Fourier transform microwave spectroscopy can be employed. This technique allows for the determination of rotational constants and the precise geometry of different conformers (rotamers), as demonstrated for 2,3-difluorophenol and 2,5-difluorophenol (B1295083). researchgate.net

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are widely used to complement experimental data. These methods can predict optimized molecular geometries, vibrational frequencies, and electronic properties. For fluorinated phenols, DFT helps in understanding the stability of different rotamers (e.g., cis and trans conformers arising from the orientation of the O-H bond) and the effect of fluorine substitution on the molecule's electronic structure. researchgate.net

In Silico Property Prediction: For derivatives with potential biological applications, computational models like SwissADME can predict drug-like properties, including gastrointestinal absorption and blood-brain barrier penetration, providing early insights into their pharmacokinetic profiles. nih.gov

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. | Confirming the -OCF₂H group in aryl difluoromethyl ethers. cas.cn |

| Microwave Spectroscopy | Precise molecular geometry, rotational constants, and structure of conformers. | Determining the structure of cis and trans rotamers of 2,3-difluorophenol. researchgate.net |

| FT-IR / FT-Raman | Identification of functional groups and vibrational modes. | Vibrational analysis of 2,3-difluorophenol. scholarsportal.info |

| DFT Calculations | Optimized geometry, electronic structure, thermodynamic stability, predicted vibrational frequencies. | Assessing rotamer stability and electronic effects of fluorine atoms. researchgate.net |

Applications in Advanced Chemical Research

Role as Chemical Building Blocks and Synthetic Intermediates

5-Chloro-2,3-difluorophenol serves as a versatile building block and synthetic intermediate in organic chemistry. The presence of chlorine and fluorine atoms on the aromatic ring significantly influences its reactivity, allowing for a range of chemical transformations.

Halogenated phenols, including this compound, are pivotal precursors in the synthesis of a wide array of functionalized aromatic compounds. The halogen atoms act as reactive sites for various coupling and substitution reactions, enabling the introduction of diverse functional groups. For instance, halophenols are utilized in palladium-catalyzed reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds, leading to the construction of complex molecular architectures like substituted benzofurans. acs.orgbeilstein-journals.orgacs.org The regioselectivity of these reactions can often be controlled, allowing for the targeted synthesis of specific isomers. beilstein-journals.org

Furthermore, the phenolic hydroxyl group can be leveraged for derivatization or can direct subsequent reactions. The interplay between the hydroxyl group and the halogen substituents provides a powerful tool for chemists to design and execute multi-step syntheses of novel aromatic compounds with desired electronic and steric properties. chemrxiv.org The development of such synthetic methodologies is crucial for accessing new chemical entities with potential applications in materials science and medicinal chemistry.

The distinct substitution pattern of this compound makes it a valuable intermediate in the production of specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex structures and high performance. Halogenated phenols are known to be key components in the synthesis of various specialty chemicals, including those used in the pharmaceutical and agrochemical industries.

The incorporation of fluorine atoms, in particular, can impart unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and altered biological activity. This makes fluorinated intermediates like this compound highly sought after in the development of new bioactive molecules and advanced materials. google.com

Precursors for Functionalized Aromatic Compounds

Investigation of Biotransformation Pathways and Enzyme Interactions

The study of how biological systems metabolize synthetic compounds is a critical area of research. This compound and related halogenated phenols serve as important substrates for investigating the mechanisms of biotransformation, particularly by enzyme systems designed to detoxify foreign compounds.

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including halogenated aromatic compounds. nih.govwur.nl These enzymes catalyze a variety of oxidative reactions, with hydroxylation being a common transformation for aromatic substrates. uq.edu.auuq.edu.au Halogenated phenols can act as substrates for P450 enzymes, allowing researchers to probe the enzymes' substrate specificity and catalytic mechanisms. nih.govnih.gov

The metabolism of these compounds by P450s can lead to either detoxification or, in some cases, bioactivation to more reactive metabolites. wur.nl The specific P450 isoforms involved and the resulting products depend on the structure of the substrate. nih.gov For example, the position of the halogen atoms on the phenolic ring can influence the regioselectivity of hydroxylation. oup.com Studying the interaction of compounds like this compound with P450 enzymes provides valuable insights into the prediction of metabolic fates of other halogenated pollutants and the design of new drug candidates with optimized metabolic profiles. nih.govasm.org

Interactive Data Table: Cytochrome P450 Substrate Specificity

| Enzyme Family | Substrate Type | Common Reaction |

| Cytochrome P450 (CYP1, 2, 3, 4) | Xenobiotics (e.g., halogenated phenols) | Oxidation, Hydroxylation |

| Cytochrome P450 (CYP5, 7, 11, etc.) | Endogenous compounds (e.g., steroids) | Hydroxylation |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful analytical technique for identifying and quantifying the metabolites formed during the biotransformation of fluorinated compounds. nih.govresearchgate.net The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it an ideal tool for tracking the fate of fluorinated substrates like this compound in complex biological matrices. nih.gov

By analyzing the ¹⁹F NMR spectra of samples from microbial or enzymatic incubations, researchers can identify the formation of various fluorinated metabolites, such as fluorocatechols and fluoromuconates. nih.gov This technique allows for the elucidation of metabolic pathways, including steps that involve dehalogenation. nih.govresearchgate.net The ability to directly observe and identify these intermediates provides crucial information for understanding the mechanisms of microbial degradation of environmental pollutants. researchgate.net

Interactive Data Table: ¹⁹F NMR in Metabolite Identification

| Technique | Application | Information Gained | Example Metabolites |

| ¹⁹F NMR Spectroscopy | Tracking biotransformation of fluorinated compounds | Identification and quantification of fluorinated metabolites | Fluorocatechols, Fluoromuconates |

Beyond the P450 system, other enzyme-catalyzed oxidation systems are also involved in the biotransformation of halogenated phenols. Enzymes such as phenol (B47542) hydroxylases and dehaloperoxidases can catalyze the oxidation and dehalogenation of these compounds. oup.comacs.org The reactivity of a specific halophenol in these systems is highly dependent on its structure. For instance, some phenol hydroxylases exhibit a preference for the oxidative dehalogenation of ortho-halogenated phenols. oup.com

The study of these enzymatic reactions with substrates like this compound can reveal the geometric and electronic requirements for catalysis. uq.edu.au This knowledge is not only fundamental to understanding the natural processes of biodegradation but is also valuable for the development of bioremediation strategies and the engineering of novel biocatalysts for green chemistry applications. acs.org The chemoselectivity observed in some enzyme-catalyzed oxidations of halophenols highlights the potential for these biocatalysts in specific synthetic transformations. dntb.gov.ua

Metabolite Identification Strategies via NMR Spectroscopy

Environmental Chemical Studies

The presence and persistence of halogenated phenols in the environment are of significant concern, prompting extensive research into their fate and degradation. This compound serves as a model compound in studies aimed at understanding the environmental behavior of such pollutants.

Research into the Degradation Mechanisms of Halogenated Phenols

The biodegradation of halogenated phenols is a key area of environmental research, with microorganisms playing a crucial role in the natural attenuation of these compounds. Studies on the degradation of fluorinated and chlorinated phenols provide insights into the metabolic pathways involved.

Research on the fungus Penicillium frequentans strain Bi 7/2 has demonstrated its capability to transform various difluorophenols, including the structurally related 2,3-difluorophenol (B1222669). nih.gov When grown on phenol, resting mycelia of the fungus can completely convert difluorophenols at an initial concentration of 0.5 mM within six hours. nih.gov The primary mechanism involves the action of a relatively non-specific phenol hydroxylase, which catalyzes the hydroxylation of the difluorophenol to its corresponding difluorinated catechol intermediate. nih.gov For 2,3-difluorophenol, this enzymatic hydroxylation is a critical first step in its degradation. nih.gov Furthermore, a partial defluorination, ranging from 50% to 77%, is observed during the degradation process of the difluorophenols studied. nih.gov

In addition to fungal degradation, bacterial strains, particularly from the genus Rhodococcus, are known for their ability to degrade a wide range of halogenated phenols. asm.orgnih.gov The degradation of chlorophenols by Rhodococcus species is often initiated by para-hydroxylation, leading to the formation of chlorinated para-hydroquinones, which are subsequently degraded further. asm.org Some Rhodococcus strains initiate the degradation of chlorophenols via hydroxylation at the ortho-position of the phenolic ring, forming chlorocatechols. nih.gov These enzymatic reactions, catalyzed by monooxygenases, are crucial for the breakdown of these persistent organic pollutants in the environment. nih.gov The specific degradation pathway of this compound would likely involve one of these initial hydroxylation steps, followed by ring cleavage and further metabolism.

Table 1: Microbial Degradation of Structurally Related Halogenated Phenols

| Microorganism | Substrate(s) | Key Degradation Step/Intermediate | Reference |

|---|---|---|---|

| Penicillium frequentans Bi 7/2 | 2,3-Difluorophenol | Hydroxylation to difluorinated catechol | nih.gov |

| Rhodococcus species | Chlorophenols | para-Hydroxylation to chlorinated para-hydroquinones | asm.org |

| Rhodococcus rhodochrous DSM6263 | Chlorophenols | ortho-Hydroxylation to chlorocatechols | nih.gov |

Application as a Detection Marker in Lignin (B12514952) Depolymerization Research

Lignin, a complex aromatic biopolymer, is a potential source of valuable aromatic chemicals. Research into its depolymerization is crucial for the development of biorefineries. Analytical methods are essential to track the breakdown of lignin into smaller molecules. mdpi.commdpi.com While various chemical markers are used in these studies, based on available scientific literature, there is no specific information to suggest that this compound is utilized as a detection marker in lignin depolymerization research.

Advanced Materials and Liquid Crystal Technology Precursors

The unique electronic properties conferred by fluorine and chlorine atoms make this compound a valuable precursor in the synthesis of advanced materials, including liquid crystals. Fluorinated phenols, in general, are important intermediates in the production of materials for applications in medicine, pesticides, and liquid crystal displays. google.comgoogle.com

The synthesis of fluorinated terphenyls is a key area where difluorophenol precursors are employed. nih.govnycu.edu.tw These terphenyls are fundamental components of liquid crystal mixtures used in modern display technologies. alfa-chemistry.com For instance, 2,3-difluorophenol can be used as a starting material in multi-step reactions to produce fluorinated terphenyls for liquid crystal applications. researchgate.net The incorporation of fluorine atoms into the molecular core of liquid crystals can significantly influence their physical properties, such as dielectric anisotropy and birefringence, which are critical for display performance. researchgate.netnih.gov

Given its structural similarity to 2,3-difluorophenol, this compound is a viable precursor for a variety of halogenated organic molecules. Its halogenated structure enhances its reactivity, making it suitable for diverse chemical transformations in the development of specialty chemicals. The synthesis of more complex molecules from this precursor highlights its role as a building block for advanced materials. Halogenated phenols are also used as precursors for advanced epoxy resins, where the position of the halogen atoms influences the properties of the final material. google.com

Table 2: Application of Fluorinated Phenols as Precursors

| Precursor | Application Area | Resulting Product Class | Reference |

|---|---|---|---|

| 3,5-Difluorophenol (B1294556) | Liquid Crystals, Pharmaceuticals | Liquid crystal materials, Antifungal agents | google.com |

| 2,3-Difluorophenol | Liquid Crystals | Fluorinated terphenyls | researchgate.net |

| Halogenated Phenols | Advanced Materials | Epoxy resins | google.com |

| This compound | Specialty Chemicals | Complex halogenated organic molecules |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-Chloro-2,3-difluorophenol, and how can structural purity be validated?

- Synthetic Routes :

- Halogenation Strategies : Direct fluorination and chlorination of phenol derivatives using agents like sulfur tetrafluoride (SF₄) or chlorine gas under controlled conditions. Protecting groups (e.g., acetyl) may stabilize the hydroxyl group during halogenation .

- Stepwise Functionalization : Sequential introduction of fluorine and chlorine atoms via electrophilic aromatic substitution, optimizing reaction temperature (e.g., 90°C for similar compounds) and solvent polarity (e.g., N,N-dimethylacetamide) to minimize side reactions .

- Characterization :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns. Fluorine atoms induce distinct splitting patterns, while chlorine may cause isotopic clustering in mass spectrometry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₃ClF₂O) with <2 ppm error.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For similar halogenated phenols, degradation often occurs above 150°C .

- pH-Dependent Behavior : Perform UV-Vis spectroscopy in buffered solutions (pH 2–12) to monitor hydroxyl group deprotonation and its impact on electronic properties .

Advanced Research Questions

Q. What orthogonal experimental designs are effective for optimizing the synthesis yield of this compound?

- Parameter Screening : Use a Taguchi L9 orthogonal array to test variables:

- Solvent Polarity (e.g., DMF vs. THF) .

- Reaction Temperature (70–110°C) .

- Catalyst Loading (e.g., Lewis acids like AlCl₃).

Q. How can researchers resolve contradictions in reported toxicity data for halogenated phenols?

- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent LD50) studies. For chlorophenols, discrepancies often arise from metabolic activation pathways .

- Mechanistic Studies : Use computational models (e.g., DFT) to predict reactive intermediates. Fluorine’s electron-withdrawing effects may reduce oxidative toxicity compared to non-fluorinated analogs .

Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to map binding sites. Halogen bonds between chlorine/fluorine and protein residues are critical for affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Controls :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Chlorophenols require incineration at >850°C to prevent dioxin formation .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Scaffold Modification : Introduce substituents (e.g., nitro, hydroxymethyl) at positions 4 or 6 to modulate electronic and steric effects .

- Biological Assays : Test antimicrobial activity against Gram-negative bacteria (e.g., E. coli), leveraging fluorine’s role in enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.